molecular formula C12H15BrFNO B13585725 4-(4-Bromo-2-fluorobenzyl)piperidin-4-ol

4-(4-Bromo-2-fluorobenzyl)piperidin-4-ol

Katalognummer: B13585725
Molekulargewicht: 288.16 g/mol
InChI-Schlüssel: XFLMQOWTPPUUDL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(4-Bromo-2-fluorobenzyl)piperidin-4-ol is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocycle containing one nitrogen atom This compound is characterized by the presence of a bromine and fluorine atom on the benzyl group attached to the piperidine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Bromo-2-fluorobenzyl)piperidin-4-ol typically involves the reaction of 4-bromo-2-fluorobenzyl chloride with piperidin-4-ol under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

4-(4-Bromo-2-fluorobenzyl)piperidin-4-ol can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wirkmechanismus

The mechanism of action of 4-(4-Bromo-2-fluorobenzyl)piperidin-4-ol involves its interaction with specific molecular targets. For example, as a CCR5 antagonist, it binds to the CCR5 receptor on the surface of cells, preventing the entry of HIV into the cells. This interaction is mediated by the formation of a strong salt-bridge between the basic nitrogen atom in the piperidine ring and the receptor .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-(4-Bromobenzyl)piperidin-4-ol
  • 4-(4-Fluorobenzyl)piperidin-4-ol
  • 4-(4-Chlorobenzyl)piperidin-4-ol

Uniqueness

4-(4-Bromo-2-fluorobenzyl)piperidin-4-ol is unique due to the presence of both bromine and fluorine atoms on the benzyl group. This dual substitution can enhance its biological activity and selectivity compared to compounds with only one halogen atom. Additionally, the combination of bromine and fluorine can influence the compound’s physicochemical properties, such as lipophilicity and metabolic stability .

Eigenschaften

Molekularformel

C12H15BrFNO

Molekulargewicht

288.16 g/mol

IUPAC-Name

4-[(4-bromo-2-fluorophenyl)methyl]piperidin-4-ol

InChI

InChI=1S/C12H15BrFNO/c13-10-2-1-9(11(14)7-10)8-12(16)3-5-15-6-4-12/h1-2,7,15-16H,3-6,8H2

InChI-Schlüssel

XFLMQOWTPPUUDL-UHFFFAOYSA-N

Kanonische SMILES

C1CNCCC1(CC2=C(C=C(C=C2)Br)F)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.